molecular formula C12H14N2O8 B15007576 [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol

[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol

Cat. No.: B15007576
M. Wt: 314.25 g/mol
InChI Key: SDUSWHVFLIPORE-UHFFFAOYSA-N
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Description

[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol is a complex organic compound characterized by its unique structure, which includes methoxy, nitro, and dioxane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol typically involves multi-step organic reactions. The starting materials often include 2-methoxy-5-nitrophenol and other reagents that facilitate the formation of the dioxane ring and the introduction of the nitro groups. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often use reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or nitro groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms.

Biology

In biological research, this compound may be used to investigate the effects of nitro and methoxy groups on biological activity. It can also be used in the development of new pharmaceuticals or as a probe in biochemical assays.

Medicine

In medicine, derivatives of this compound could potentially be developed into drugs with specific therapeutic effects. Research may focus on its antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the methoxy group may influence the compound’s binding affinity to its targets. The dioxane ring provides structural stability and can affect the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-Methoxy-5-nitrophenyl)-1,3-dioxan-5-yl]methanol: Lacks the additional nitro group, which may affect its reactivity and applications.

    [2-(2-Methoxyphenyl)-5-nitro-1,3-dioxan-5-yl]methanol: Similar structure but without the second nitro group, leading to different chemical properties.

    [2-(2-Methoxy-5-nitrophenyl)-1,3-dioxan-5-yl]ethanol: The ethanol group instead of methanol can influence its solubility and reactivity.

Uniqueness

The presence of both methoxy and nitro groups in [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol makes it unique compared to similar compounds

Properties

Molecular Formula

C12H14N2O8

Molecular Weight

314.25 g/mol

IUPAC Name

[2-(2-methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol

InChI

InChI=1S/C12H14N2O8/c1-20-10-3-2-8(13(16)17)4-9(10)11-21-6-12(5-15,7-22-11)14(18)19/h2-4,11,15H,5-7H2,1H3

InChI Key

SDUSWHVFLIPORE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2OCC(CO2)(CO)[N+](=O)[O-]

Origin of Product

United States

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